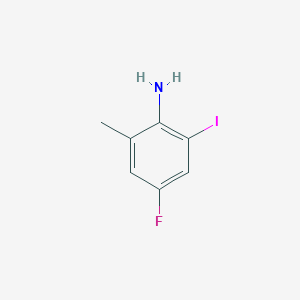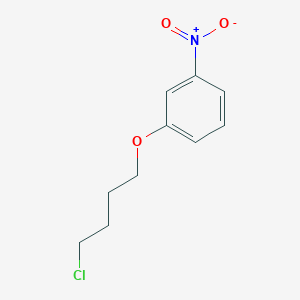
1-(4-Chlorobutoxy)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobutoxy)-3-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chlorobutoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutoxy)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-chlorobutanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol displaces the chlorine atom on the benzene ring, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorobutoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-(4-Aminobutoxy)-3-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobutoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving nitro and chlorobutoxy groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobutoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorobutoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
- 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
- 4-Hydroxy-2-quinolones
Comparison: 1-(4-Chlorobutoxy)-3-nitrobenzene is unique due to the presence of both a nitro group and a chlorobutoxy group on the benzene ring
Eigenschaften
Molekularformel |
C10H12ClNO3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
1-(4-chlorobutoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO3/c11-6-1-2-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,1-2,6-7H2 |
InChI-Schlüssel |
IWLLLHNEWFYDJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
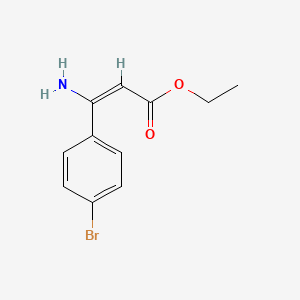
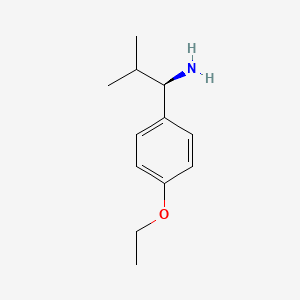




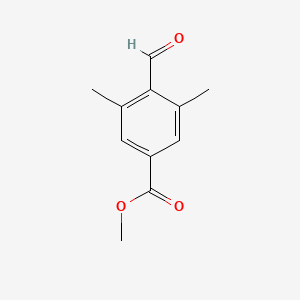
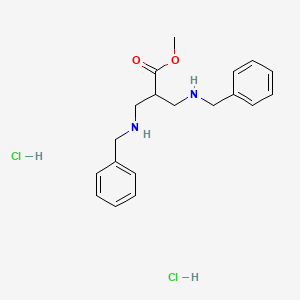
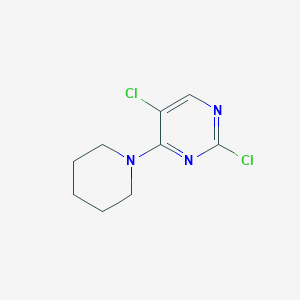
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
